molecular formula C17H22N2O2S B2578227 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea CAS No. 2034328-88-4

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea

Cat. No.: B2578227
CAS No.: 2034328-88-4
M. Wt: 318.44
InChI Key: VYMPDCAXNZNCTG-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea is a synthetic small molecule of significant interest in medicinal chemistry research, incorporating a privileged thiophene heterocycle and a urea scaffold. The thiophene ring system is a prominent pharmacophore in drug discovery, ranked 4th among sulfur-containing moieties in U.S. FDA-approved small drug molecules over the past decade . Its presence is known to improve physicochemical properties, enhance metabolic stability, and strengthen binding affinity through additional drug-receptor interactions . The molecule features a urea functional group, a motif prevalent in pharmaceuticals and biochemical probes known for its ability to participate in hydrogen bonding, which is critical for high-affinity binding to enzyme active sites and protein receptors. The structural architecture of this compound, combining the thiophene moiety with a substituted aryl urea, suggests potential as a key intermediate or investigative tool for developing novel therapeutics. Research applications may include the exploration of allosteric modulation of Class A G-protein-coupled receptors (GPCRs) , the investigation of aspartyl-protease inhibition , or the development of agents for inflammation and immune-related studies . This product is provided for research purposes exclusively and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13-5-2-3-6-15(13)19-17(21)18-10-8-14(9-11-20)16-7-4-12-22-16/h2-7,12,14,20H,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPDCAXNZNCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the hydroxy group and the urea moiety. Common reagents used in these reactions include thiophene, alkyl halides, and isocyanates. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of urea compounds, including 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains, demonstrating their potential as antibacterial agents .

Anticancer Properties

Thiourea derivatives, including the compound , have been evaluated for their anticancer activities. These compounds have shown promising results against several cancer cell lines, with IC50 values ranging from 3 to 20 µM. Their mechanisms include targeting pathways involved in angiogenesis and cancer cell signaling, making them potential candidates for cancer therapy .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by Narayana et al. synthesized various thiourea derivatives and evaluated their antimicrobial properties. The synthesized compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with results comparable to established antibiotics .

CompoundMIC (µg/mL)Activity
Compound A31.25Effective against E. coli
Compound B62.5Effective against S. aureus

Case Study 2: Anticancer Activity Assessment

In a separate investigation, the anticancer efficacy of thiourea derivatives was assessed using human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation, with some derivatives achieving IC50 values as low as 1.50 µM against leukemia cells .

Cell LineIC50 (µM)Compound Tested
Leukemia1.50Thiourea Derivative A
Breast Cancer14Thiourea Derivative B

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and urea moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

Core Urea Scaffold and Substituent Variations

The compound shares the urea backbone (NH–CO–NH) with multiple analogs, but its unique substituents differentiate it:

  • Thiophene-containing analogs: 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h): Combines a pyridine-thiophene hybrid with a fluorophenyl group. Exhibits a melting point of 217–219°C and moderate anticancer activity . TTU6–TTU9 (): Feature a thiophenylthiazole core. For example, TTU6 (1-(4-cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea) has a melting point of 199–201°C and distinct NMR shifts (e.g., δ 7.5–8.2 ppm for aromatic protons) .
  • Ortho-substituted aryl groups :
    • 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea () : Contains a 2-methoxyphenyl group, with a molecular formula C₁₅H₁₉N₃O₃ and molar mass 289.33 g/mol .
Structural Comparison Table
Compound Name Key Substituents Melting Point (°C) Biological Activity (if reported)
Target Compound 5-hydroxy-pentyl-thiophene, o-tolyl Not reported Not available
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) Pyridine-thiophene, 4-fluorophenyl 217–219 Anticancer screening
TTU6 Thiophenylthiazole, 4-cyanophenyl 199–201 Not specified
1-(2-Methoxyphenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea Isoxazole, 2-methoxyphenyl Not reported Not specified

Physicochemical Trends

  • Melting points : Thiophene-containing ureas generally exhibit high melting points (>200°C), attributed to strong intermolecular hydrogen bonding and π-π stacking (e.g., 5h: 217–219°C; TTU8: 275–277°C) .
  • Solubility : Hydroxyl groups (as in the target compound) may enhance water solubility compared to purely aromatic analogs like TTU7 (C₁₅H₁₁F₃N₃O₂S₂), which is likely lipophilic due to trifluoromethoxy substituents .

Anticancer Potential

  • The thiophene moiety may enhance cellular uptake or target binding .
  • Thiophenylthiazole ureas () : While activity data are lacking, the thiazole-thiophene framework is associated with kinase inhibition and apoptosis induction in related studies .

Enzyme Inhibition

  • Urea-based soluble epoxide hydrolase (sEH) inhibitors () : Analogs like AEPU and TPPU highlight the role of urea in hydrogen-bonding with catalytic residues. The target compound’s hydroxyl group could similarly modulate enzyme affinity .

Computational and Analytical Insights

  • Density Functional Theory (DFT) : Studies () underpin the optimization of electronic properties for urea derivatives, which could guide the design of the target compound’s bioactive conformation .

Biological Activity

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea is a synthetic organic compound characterized by a unique combination of functional groups, including a hydroxy group, thiophene ring, and urea moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 2034243-74-6

The biological activity of 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea is attributed to its structural features that allow it to interact with various biological targets. The hydroxy group and urea moiety facilitate hydrogen bonding, while the thiophene ring can engage in π-π interactions, enhancing binding affinity to enzymes or receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including those similar to 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea. The compound exhibits varying degrees of activity against bacteria and fungi, with a focus on its mechanism as a urease inhibitor.

Compound Microbial Target Activity (MIC)
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)ureaE. faecalis40 µg/mL
Similar Thiourea DerivativeP. aeruginosa50 µg/mL

These results indicate that compounds with thiourea structures can effectively inhibit microbial growth, making them candidates for further development as antimicrobial agents .

Urease Inhibition

Urease is an enzyme associated with several medical conditions, including kidney stones and urinary tract infections. Thiourea derivatives have been shown to act as effective urease inhibitors.

Compound IC50 Value (µM) Reference Compound
1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)ureaTBDThiourea (Standard)

The inhibition of urease by this compound suggests its potential application in treating conditions linked to urease activity .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies indicate that they may target specific molecular pathways involved in cancer progression.

Cell Line IC50 Value (µM)
Breast Cancer7 - 20
Prostate Cancer10 - 15
Pancreatic Cancer5 - 12

These findings point towards the compound's potential as a therapeutic agent in oncology, particularly against solid tumors .

Case Studies

A notable study explored the synthesis and biological evaluation of substituted urea and thiourea derivatives. Among these compounds, those structurally similar to 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea demonstrated significant larvicidal activity against Aedes aegypti, indicating potential applications in vector control .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via urea formation by reacting an isocyanate (e.g., o-tolyl isocyanate) with a primary or secondary amine (e.g., 5-hydroxy-3-(thiophen-2-yl)pentylamine). Reactions typically occur in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry, solvent polarity, and temperature (60–100°C) is critical for minimizing side products like biuret formation. Characterization via 1^1H/13^13C NMR and HPLC-MS is recommended to confirm purity .

Q. How can researchers characterize the stability and solubility of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should assess degradation kinetics under acidic/basic conditions (pH 3–10), thermal stress (25–60°C), and oxidative environments (e.g., H2_2O2_2). Solubility can be measured in solvents like DMSO, ethanol, or aqueous buffers using UV-Vis spectroscopy or gravimetric analysis. For hygroscopic intermediates (e.g., hydroxy-pentyl derivatives), moisture-controlled environments (e.g., gloveboxes) are essential to prevent decomposition .

Q. What spectroscopic techniques are most effective for structural elucidation of this urea derivative?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies substitution patterns (e.g., thiophene protons at δ 6.8–7.4 ppm, aromatic o-tolyl protons). IR spectroscopy verifies urea C=O stretching (~1640–1680 cm1^{-1}). X-ray crystallography, if feasible, provides definitive confirmation of stereochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energy barriers for urea bond formation. Tools like Gaussian or ORCA predict regioselectivity in thiophene functionalization. Machine learning algorithms (e.g., ICReDD’s reaction path search) can narrow experimental conditions by analyzing solvent effects and catalyst interactions .

Q. What strategies resolve contradictions in biological activity data for structurally similar urea derivatives?

  • Methodological Answer : Comparative SAR studies should evaluate substituent effects (e.g., thiophene vs. phenyl groups, hydroxyl chain length) on target binding. Use orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) to validate activity. Meta-analyses of published data (e.g., PubChem BioAssay) can identify outliers due to assay variability or impurity interference .

Q. How can Design of Experiments (DoE) improve reaction yield and scalability for this compound?

  • Methodological Answer : Apply factorial designs to test variables like catalyst loading (0.1–5 mol%), temperature (50–120°C), and solvent polarity (logP). Response surface methodology (RSM) identifies optimal conditions. For scale-up, monitor exothermicity using calorimetry and adjust mixing rates to maintain heat/mass transfer efficiency .

Q. What safety protocols are critical for handling intermediates with reactive functional groups (e.g., isocyanates)?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, face shields) to prevent inhalation/contact with isocyanates. Engineering controls (e.g., closed-loop reactors) minimize exposure. Emergency protocols should include neutralization of spills with sodium bicarbonate and immediate rinsing with water for eye/skin contact .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or protease modulator?

  • Methodological Answer : Perform virtual screening against kinase/protease databases (e.g., PDB, ChEMBL) to prioritize targets. Validate via enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays) and co-crystallization studies. For selectivity profiling, use panels of related enzymes (e.g., tyrosine vs. serine/threonine kinases) .

Methodological Notes

  • Data Interpretation : Cross-reference experimental results with computational predictions to resolve ambiguities (e.g., unexpected byproducts) .
  • Reproducibility : Document solvent batch variability (e.g., DMSO water content) and storage conditions (−20°C under argon for hygroscopic samples) .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and biological testing .

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